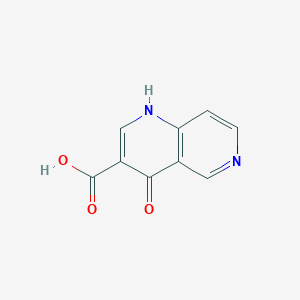

4-Hydroxy-1,6-naphthyridine-3-carboxylic acid

Übersicht

Beschreibung

4-Hydroxy-1,6-naphthyridine-3-carboxylic acid is a chemical compound with the molecular formula C11H10N2O3 . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 1,6-naphthyridines, including 4-Hydroxy-1,6-naphthyridine-3-carboxylic acid, has been a subject of interest in recent years due to their pharmacological activity . Various synthetic developments have led to a wide range of functionalized 1,6-naphthyridines .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-1,6-naphthyridine-3-carboxylic acid is based on the naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This makes it a naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis

1,6-Naphthyridines exhibit a variety of reactivity patterns, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Hydroxy-1,6-naphthyridine-3-carboxylic acid, focusing on six unique applications:

Anticancer Activity

4-Hydroxy-1,6-naphthyridine-3-carboxylic acid has shown promising anticancer properties. Research indicates that derivatives of 1,6-naphthyridines can inhibit the growth of various cancer cell lines. These compounds work by interfering with DNA replication and inducing apoptosis in cancer cells . The structure-activity relationship (SAR) studies have helped in optimizing these compounds for better efficacy against specific types of cancer.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It has been found effective against a range of bacterial and fungal pathogens. The mechanism involves disrupting the microbial cell wall synthesis and inhibiting essential enzymes required for microbial survival . This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Anti-inflammatory Effects

4-Hydroxy-1,6-naphthyridine-3-carboxylic acid also possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes like cyclooxygenase (COX). This makes it useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Activity

The compound has been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Photophysical Applications

4-Hydroxy-1,6-naphthyridine-3-carboxylic acid has unique photophysical properties, making it useful in various optical applications. It can be used in the development of fluorescent probes and sensors for detecting metal ions and other analytes. These applications are valuable in environmental monitoring and biomedical diagnostics .

Agricultural Applications

In agriculture, this compound can be used as a pesticide or herbicide. Its antimicrobial properties help in protecting crops from bacterial and fungal infections. Additionally, its ability to inhibit certain plant enzymes can be leveraged to control weed growth, thereby improving crop yield .

Wirkmechanismus

Target of Action

The primary targets of 1,6-naphthyridine derivatives, such as 4-Hydroxy-1,6-naphthyridine-3-carboxylic acid, are often associated with cancer cells . These compounds have been found to inhibit various types of cancers, and they have shown potential as inhibitors of topo-I , mTOR , p38 mitogen-activated protein kinase , c-Met kinase , spleen tyrosine kinase (Syk) , proteasome , and cytotoxic inhibitors.

Mode of Action

It is known that 1,6-naphthyridine derivatives interact with their targets, leading to changes in the cancer cells . For example, some 1,6-naphthyridine-core-containing compounds have been used extensively in treating various types of cancers for their antitumor or anti-proliferative activity.

Biochemical Pathways

It is known that 1,6-naphthyridines can affect a wide range of biological applications . They are widely used in diagnostics, in the treatment of several human diseases, in agriculture, in the industrial endeavors, and in photophysical applications .

Result of Action

The result of the action of 4-Hydroxy-1,6-naphthyridine-3-carboxylic acid is primarily seen in its anticancer effects . It has been found to have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-oxo-1H-1,6-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-3-10-2-1-7(5)11-4-6(8)9(13)14/h1-4H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHYSVFRPYIDHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901214548 | |

| Record name | 1,4-Dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4901-94-4 | |

| Record name | 1,4-Dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4901-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

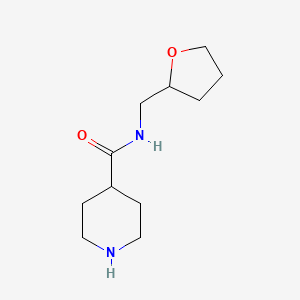

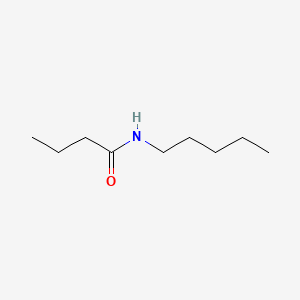

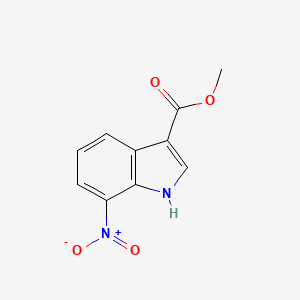

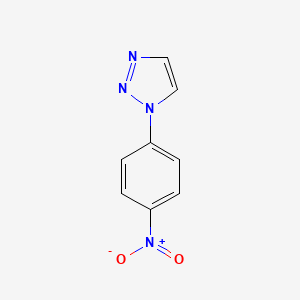

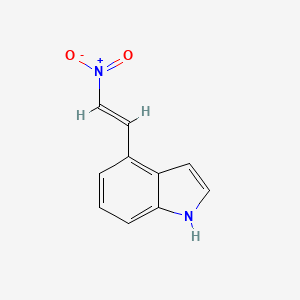

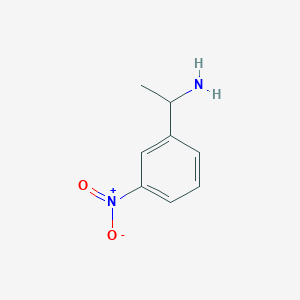

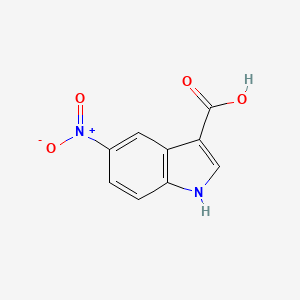

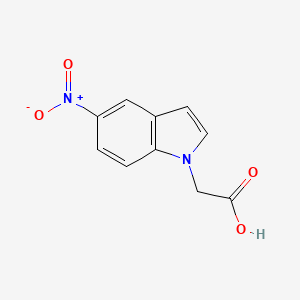

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B3023421.png)

![2-[4-(1-Methylethyl)phenyl]-imidazo[1,2-A]pyrimidine-3-carboxaldehyde](/img/structure/B3023423.png)